molecular formula C15H13Cl2N3 B13751936 6-Chloro-2-hydrazino-3-phenylquinoline hydrochloride CAS No. 1172444-18-6

6-Chloro-2-hydrazino-3-phenylquinoline hydrochloride

Cat. No.: B13751936
CAS No.: 1172444-18-6
M. Wt: 306.2 g/mol
InChI Key: HGOWDNJGXKXXFU-UHFFFAOYSA-N
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Description

6-Chloro-2-hydrazino-3-phenylquinoline hydrochloride is a heterocyclic organic compound with the molecular formula C15H13Cl2N3. It is known for its unique structure, which includes a quinoline ring substituted with a chloro group, a hydrazino group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-hydrazino-3-phenylquinoline hydrochloride typically involves the reaction of 6-chloro-3-phenylquinoline with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, allowing the hydrazine to react with the quinoline derivative, forming the desired hydrazino compound. The product is then isolated and purified, often through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-hydrazino-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-hydrazino-3-phenylquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-hydrazino-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The chloro and phenyl groups contribute to the compound’s overall reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-hydrazino-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1172444-18-6

Molecular Formula

C15H13Cl2N3

Molecular Weight

306.2 g/mol

IUPAC Name

(6-chloro-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C15H12ClN3.ClH/c16-12-6-7-14-11(8-12)9-13(15(18-14)19-17)10-4-2-1-3-5-10;/h1-9H,17H2,(H,18,19);1H

InChI Key

HGOWDNJGXKXXFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)Cl)NN.Cl

Origin of Product

United States

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